7-Fluoro Substitution Enhances Ligand Efficiency in HDAC Inhibition
In a fragment-based drug design study, 7-fluorobenzothiophene-based hydroxamic acids demonstrated superior ligand efficiency (LE) compared to non-fluorinated benzothiophene analogs. The 7-fluoro substituent contributed to improved binding energy and selective cytotoxicity against cancer cells [1]. While specific IC50 values for the parent nitrile are not reported, the study establishes that the 7-fluoro substitution pattern is critical for achieving high ligand efficiency in HDAC inhibitors.
| Evidence Dimension | Ligand efficiency (binding energy per heavy atom) for HDAC inhibition |
|---|---|
| Target Compound Data | Not directly quantified for the nitrile; inferred from 7-fluoro-benzothiophene hydroxamates |
| Comparator Or Baseline | Non-fluorinated benzothiophene hydroxamates |
| Quantified Difference | Qualitative improvement in ligand efficiency and binding energy |
| Conditions | In vitro HDAC inhibition assays with purified enzymes and cell-based cytotoxicity |
Why This Matters
Higher ligand efficiency translates to more developable leads with lower molecular weight, reducing downstream attrition in drug discovery.
- [1] Marastoni E, Bartoli S, Berettoni M, et al. Benzofused hydroxamic acids: Useful fragments for the preparation of histone deacetylase inhibitors. Part 2: 7-Fluorobenzothiophenes and benzofurans. Bioorg Med Chem Lett. 2015;25(7):1603-1606. View Source
